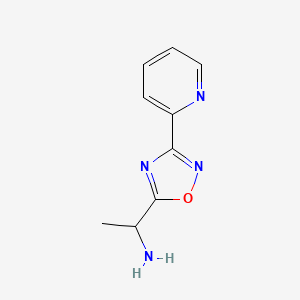
1,4-二氮杂环庚烷-5-酮盐酸盐
描述
1,4-Diazepan-5-one hydrochloride is a chemical compound with the molecular formula C5H11ClN2O. It is a cyclic ketone featuring a seven-membered ring structure. This compound is known for its applications in various scientific research fields, including chemistry, biology, and medicine.
科学研究应用
1,4-Diazepan-5-one hydrochloride has several promising applications in scientific research:
作用机制
Target of Action
1,4-Diazepan-5-one hydrochloride, also known as Diazepam, primarily targets the gamma-aminobutyric acid (GABA) receptors in the central nervous system . These receptors play a crucial role in inhibitory neurotransmission, helping to reduce neuronal excitability and induce a calming effect .
Mode of Action
Diazepam binds to stereospecific benzodiazepine receptors on the postsynaptic GABA neuron at several sites within the central nervous system, including the limbic system and reticular formation . This binding enhances the inhibitory effect of GABA on neuronal excitability by increasing neuronal membrane permeability to chloride ions . The shift in chloride ions results in hyperpolarization, leading to a less excitable state and stabilization .
Biochemical Pathways
The primary biochemical pathway affected by Diazepam is the GABAergic system . By enhancing GABA activity, Diazepam increases inhibitory neurotransmission, which can affect various downstream effects such as reducing anxiety, inducing sedation, and providing anticonvulsant effects .
Pharmacokinetics
Diazepam is well absorbed in the body and has a biphasic half-life. It has an initial rapid distribution phase followed by a prolonged terminal elimination phase of 1 or 2 days . Its action is further prolonged by the even longer half-life of 2-5 days of its principal active metabolite, desmethyldiazepam . The relative proportion of this metabolite increases in the body over time .
Result of Action
The molecular and cellular effects of Diazepam’s action include reduced neuronal excitability , sedation , muscle relaxation , and anticonvulsant effects . These effects make Diazepam useful in the treatment of severe anxiety disorders, as a hypnotic in the short-term management of insomnia, as a sedative and premedicant, as an anticonvulsant, and in the management of alcohol withdrawal syndrome .
Action Environment
The action, efficacy, and stability of Diazepam can be influenced by various environmental factors. For instance, its absorption can be delayed and decreased when administered with a moderate fat meal . Furthermore, its storage environment should be an inert atmosphere at room temperature for optimal stability .
生化分析
Biochemical Properties
1,4-Diazepan-5-one hydrochloride plays a significant role in biochemical reactions, particularly as an inhibitor of specific enzymes. It has been studied for its inhibitory effects on the enzyme monoamine oxidase and its potential as an inhibitor of the enzyme acetylcholinesterase . These interactions suggest that 1,4-Diazepan-5-one hydrochloride can modulate neurotransmitter levels and influence various biochemical pathways.
Cellular Effects
1,4-Diazepan-5-one hydrochloride affects various types of cells and cellular processes. It has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with enzymes such as monoamine oxidase and acetylcholinesterase can lead to changes in neurotransmitter levels, impacting cellular communication and function .
Molecular Mechanism
The molecular mechanism of action of 1,4-Diazepan-5-one hydrochloride involves its binding interactions with specific enzymes. By inhibiting monoamine oxidase and acetylcholinesterase, the compound can alter the levels of neurotransmitters such as serotonin, dopamine, and acetylcholine. These changes can affect various physiological processes, including mood regulation, cognitive function, and muscle control .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1,4-Diazepan-5-one hydrochloride can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that 1,4-Diazepan-5-one hydrochloride remains stable under inert atmosphere and room temperature conditions . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating that the compound can have sustained biochemical impacts .
Dosage Effects in Animal Models
The effects of 1,4-Diazepan-5-one hydrochloride vary with different dosages in animal models. At lower doses, the compound can effectively inhibit target enzymes without causing significant adverse effects. At higher doses, toxic effects such as cellular damage and disruption of normal physiological processes have been observed . These findings highlight the importance of determining the appropriate dosage for therapeutic applications.
Metabolic Pathways
1,4-Diazepan-5-one hydrochloride is involved in metabolic pathways that include interactions with enzymes such as monoamine oxidase and acetylcholinesterase. These interactions can affect metabolic flux and metabolite levels, leading to changes in neurotransmitter concentrations and overall cellular metabolism .
Transport and Distribution
Within cells and tissues, 1,4-Diazepan-5-one hydrochloride is transported and distributed through interactions with specific transporters and binding proteins. These interactions can influence the compound’s localization and accumulation, affecting its overall activity and function .
Subcellular Localization
The subcellular localization of 1,4-Diazepan-5-one hydrochloride is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell, where it can exert its biochemical effects .
准备方法
Synthetic Routes and Reaction Conditions: 1,4-Diazepan-5-one hydrochloride can be synthesized through the conversion of piperidine-4-ones. One method involves the treatment of 2,6-diarylpiperidin-4-ones with hydroxylamine hydrochloride under microwave irradiation in the presence of a silica gel supported sodium bisulfate catalyst . This method is efficient and environmentally friendly, providing high yields of the desired product.
Industrial Production Methods: In an industrial setting, 1,4-Diazepan-5-one hydrochloride can be produced by dissolving the compound in ether and passing hydrogen chloride gas through the solution until the white solid precipitates . The solid is then separated by filtration, washed with ether, and dried.
化学反应分析
Types of Reactions: 1,4-Diazepan-5-one hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes.
Reduction: It can be reduced to form amines.
Substitution: The compound can undergo substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed:
Oxidation: Oximes
Reduction: Amines
Substitution: Substituted diazepanones
相似化合物的比较
1,4-Diazepan-5-one: A similar compound without the hydrochloride group.
1,4-Benzodiazepin-2-one: Another related compound with a benzene ring fused to the diazepine ring.
Uniqueness: 1,4-Diazepan-5-one hydrochloride is unique due to its specific structure and the presence of the hydrochloride group, which can influence its solubility and reactivity compared to other similar compounds. This uniqueness makes it valuable in various scientific and industrial applications.
属性
IUPAC Name |
1,4-diazepan-5-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2O.ClH/c8-5-1-2-6-3-4-7-5;/h6H,1-4H2,(H,7,8);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOSZTROLFNNEIW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCNC1=O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10630498 | |
| Record name | 1,4-Diazepan-5-one--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10630498 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
208245-76-5 | |
| Record name | 5H-1,4-Diazepin-5-one, hexahydro-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=208245-76-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,4-Diazepan-5-one--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10630498 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,4-diazepan-5-one hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details









体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-Fluoro-4-[4-(methylsulfanyl)phenyl]benzaldehyde](/img/structure/B1344658.png)
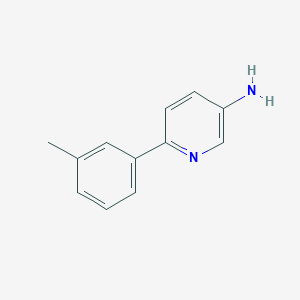


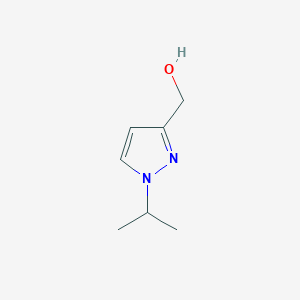



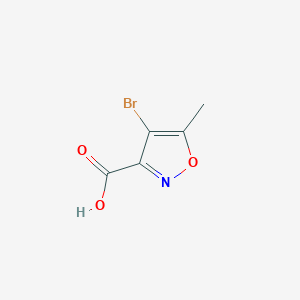
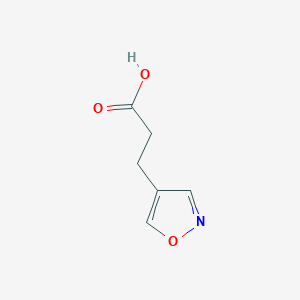
![[3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-YL]methanamine](/img/structure/B1344683.png)
![1-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]methanamine](/img/structure/B1344684.png)
![[3-(3-Fluorophenyl)-1,2,4-oxadiazol-5-yl]methanamine](/img/structure/B1344685.png)
